N-cyclopropyl-4-fluorobenzenesulfonamide

Catalog No.
S777503
CAS No.
425654-95-1
M.F
C9H10FNO2S
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-4-fluorobenzenesulfonamide

CAS Number

425654-95-1

Product Name

N-cyclopropyl-4-fluorobenzenesulfonamide

IUPAC Name

N-cyclopropyl-4-fluorobenzenesulfonamide

Molecular Formula

C9H10FNO2S

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2

InChI Key

QXHJRYPFPZGNNV-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)F

N-cyclopropyl-4-fluorobenzenesulfonamide is characterized by a cyclopropyl group attached to a sulfonamide structure that includes a fluorinated aromatic ring. The molecular formula for this compound is C₉H₁₁FN₂O₂S, with a molecular weight of approximately 230.26 g/mol. Its structure can be represented as follows:

text
F |C₃H₅—C₆H₄—SO₂—NH₂

This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and utility in medicinal chemistry.

  • Chemical Properties and Potential Uses

    Based on its structure, N-cyclopropyl-4-fluorobenzenesulfonamide belongs to a class of organic molecules containing a sulfonamide group. Sulfonamides are known for their diverse functionalities, including acting as enzyme inhibitors and participating in medicinal chemistry []. The presence of the cyclopropyl and fluorine moieties might further influence its properties, but further research is needed to understand its specific interactions and potential applications.

  • Search for Research Articles

  • Future Research Directions

    If N-cyclopropyl-4-fluorobenzenesulfonamide is a recently synthesized compound, future research might explore its potential applications in various fields, including:

    • Medicinal Chemistry: Due to the presence of the sulfonamide group, researchers might investigate its effects on biological targets and explore its potential as a drug candidate.
    • Material Science: The compound's specific properties could be of interest for material science applications, but more research is needed to understand its suitability.
    • Organic Chemistry: Scientists might study the synthesis and reactivity of N-cyclopropyl-4-fluorobenzenesulfonamide to gain insights into its chemical behavior.
Typical of sulfonamides. For instance:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Formation of Amides: The amino group can react with acid chlorides to form amides, expanding its utility in synthetic chemistry.
  • Reactivity with Electrophiles: The fluorine atom on the aromatic ring enhances the electrophilicity of the compound, making it reactive towards nucleophiles .

Sulfonamides are well-known for their antibacterial properties. N-cyclopropyl-4-fluorobenzenesulfonamide has been studied for its potential as an antimicrobial agent. Its structural features contribute to its ability to inhibit bacterial enzymes involved in folate synthesis, thereby disrupting bacterial growth . Additionally, compounds with similar structures have shown promise in cancer therapy and other therapeutic areas due to their ability to modulate various biological pathways.

The synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide can be achieved through several methods:

  • Direct Sulfonation: Starting from 4-fluorobenzenesulfonyl chloride and cyclopropylamine, the compound can be synthesized via direct reaction under controlled conditions.
  • Multi-component Reactions: Recent advancements include the use of copper-catalyzed reactions involving arylcyclopropanes and sulfonamides to yield diverse derivatives efficiently .
  • Functional Group Modification: Existing sulfonamide derivatives can be modified through functionalization techniques to introduce the cyclopropyl group.

N-cyclopropyl-4-fluorobenzenesulfonamide has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
  • Chemical Probes: The compound is used in biochemical studies to investigate enzyme mechanisms and cellular responses due to its ability to interact with biological targets.
  • Material Science: Its unique structural features make it a candidate for developing advanced materials and fluorinated compounds with specific properties .

Studies on N-cyclopropyl-4-fluorobenzenesulfonamide have focused on its interactions with biological molecules:

  • Enzyme Inhibition: Research indicates that this compound can inhibit key enzymes involved in bacterial metabolism, showcasing its potential as an antibiotic.
  • Binding Affinity: Interaction studies have demonstrated that modifications in the sulfonamide structure can significantly alter binding affinities to target proteins or enzymes, which is crucial for drug design .

Several compounds share structural similarities with N-cyclopropyl-4-fluorobenzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
4-FluorobenzenesulfonamidePara-substituted fluorinated benzeneUsed as a building block for various drugs
N-Cyclopropyl-4-(3-thienyl)-3-sulfamoylbenzeneContains a thienyl group instead of fluorinePotential applications in anti-tumor therapies
3-Amino-N-cyclopropyl-4-fluorobenzenesulfonamideAmino group addition enhances reactivityIncreased potential for further functionalization

N-cyclopropyl-4-fluorobenzenesulfonamide stands out due to its unique combination of a cyclopropyl moiety and a fluorinated aromatic ring, which enhances its reactivity and biological activity compared to other sulfonamides.

XLogP3

1.5

Wikipedia

N-cyclopropyl-4-fluorobenzenesulfonamide

Dates

Modify: 2023-08-15

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